2-(5-Amino-2-chlorophenyl)acetonitrile
Overview
Description
2-(5-Amino-2-chlorophenyl)acetonitrile is an organic compound with the molecular formula C8H7ClN2 It is a derivative of acetonitrile, featuring an amino group and a chlorine atom attached to a phenyl ring
Biochemical Analysis
Biochemical Properties
2-(5-Amino-2-chlorophenyl)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it serves as a precursor in the synthesis of antimicrobial agents, where it forms complexes with transition metal ions. The nature of these interactions often involves the formation of cation radicals followed by chemical coupling to produce dimers, which exhibit absorbance and photoluminescence properties.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of this compound have shown potential antitumor activity by inhibiting the growth of human tumor cell lines, including hepatocellular carcinoma and mammary gland breast cancer. This indicates that this compound can modulate cellular functions and pathways critical for cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It forms complexes with transition metal ions, which can lead to the formation of cation radicals and subsequent chemical coupling. These interactions are crucial for its role in the synthesis of antimicrobial agents and other bioactive compounds.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antimicrobial and antitumor activities. At higher doses, it could potentially cause toxic or adverse effects. Understanding the threshold effects and safe dosage ranges is crucial for its application in scientific research and potential therapeutic uses.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into bioactive compounds. For example, it serves as a precursor in the synthesis of antimicrobial agents, where it undergoes chemical transformations to produce compounds with moderate antimicrobial activity. These metabolic pathways are essential for its role in biochemical reactions and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . Understanding these mechanisms is important for optimizing its delivery and efficacy in biochemical and therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct it to specific compartments or organelles within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-2-chlorophenyl)acetonitrile typically involves the reaction of 2-chloro-5-nitrobenzyl cyanide with reducing agents to convert the nitro group to an amino group. Common reducing agents used in this process include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reduction reactions using efficient and cost-effective reducing agents. The choice of reducing agent and reaction conditions can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-2-chlorophenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted phenylacetonitrile derivatives.
Scientific Research Applications
2-(5-Amino-2-chlorophenyl)acetonitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Amino-2-chlorophenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the nitrile group can act as a nucleophile in various chemical reactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Amino-2-chlorophenyl)acetonitrile
- 2-(5-Amino-4-chlorophenyl)acetonitrile
- 2-(5-Amino-2-bromophenyl)acetonitrile
Uniqueness
2-(5-Amino-2-chlorophenyl)acetonitrile is unique due to the specific positioning of the amino and chlorine groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
2-(5-amino-2-chlorophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c9-8-2-1-7(11)5-6(8)3-4-10/h1-2,5H,3,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHGPZBZORSWGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)CC#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694256 | |
Record name | (5-Amino-2-chlorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850451-72-8 | |
Record name | (5-Amino-2-chlorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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